molecular formula C21H21F3N2O2 B2679900 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 955737-96-9

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2679900
CAS RN: 955737-96-9
M. Wt: 390.406
InChI Key: BTWQUBIHOBGVET-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Synthesis

  • The tetrahydroisoquinoline moiety, a core component of N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide, is significant in the synthesis of potential anticancer agents. Derivatives of this compound have been shown to exhibit potent cytotoxic activities against various cancer cell lines (Redda et al., 2010).

Methodologies for Isoquinolone Synthesis

  • Innovative methodologies have been developed for synthesizing isoquinolones, starting from benzamides and alkynes. This process involves oxidative ortho C-H activation of benzamides and has demonstrated the synthesis of diverse O- or N-containing heterocycles (Song et al., 2010).

Stereochemical Studies in Drug Synthesis

  • Stereochemical studies involving N-benzoyl derivatives of tetrahydroisoquinoline are pivotal in the synthesis of various pharmaceutical compounds. Such studies have led to a better understanding of the molecular structures and properties of these derivatives (Bernáth et al., 1986).

Alkylation Techniques for Alkaloid Synthesis

  • Alkylation techniques involving phenylalanine-derived precursors have been used to synthesize tetrahydroisoquinolines. This method has been applied to produce alkaloids like corlumine, demonstrating the versatility of these compounds in alkaloid synthesis (Huber & Seebach, 1987).

Cyclization Processes in Chemical Synthesis

  • The cyclization of benzamido compounds has been explored for the synthesis of various isoquinoline derivatives. These processes often result in complex molecular structures useful in pharmaceutical development (Fitton & Frost, 1974).

Imaging and Diagnostic Applications

  • Certain derivatives of benzamide, closely related to the compound , have been used in the development of probes for sigma-2 receptors. These probes are crucial for studying and imaging sigma2 receptors in vitro, indicating the potential diagnostic applications of these compounds (Xu et al., 2005).

properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWQUBIHOBGVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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